molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1

Benzyl chloroformate

Cat. No. B123252
CAS RN: 501-53-1
M. Wt: 170.59 g/mol
InChI Key: HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Patent
US06331548B1

Procedure details

The same reaction was carried out as in Example 23, except for using N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide, instead of ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate and using methyl chloroformate, instead of benzyl chloroformate, to obtain 85 mg (53%) of the above-identified compound as a colorless crystal.
Name
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=NC=C(Cl)C=1N[C:9]([C:11]1[C:20](=O)[C:19]2C(=N[CH:16]=[CH:17][CH:18]=2)N(N2CCN(C)CC2)C=1)=[O:10].[Cl:30][C:31](OC)=[O:32]>>[Cl:30][C:31]([O:10][CH2:9][C:11]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:32]

Inputs

Step One
Name
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C1NC(=O)C1=CN(C2=NC=CC=C2C1=O)N1CCN(CC1)C)Cl
Step Two
Name
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.